molecular formula C20H27FN2O3 B13415260 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- CAS No. 54981-17-8

1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)-

Cat. No.: B13415260
CAS No.: 54981-17-8
M. Wt: 362.4 g/mol
InChI Key: KWZBJFJOOGJFFR-UHFFFAOYSA-N
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Description

1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. Its structure features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom, creating a three-dimensional configuration that can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- typically involves multi-step organic reactions. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-3,9-diazaspiro(5.5)undecan-2-one, 5-ethyl-9-(3-(p-fluorobenzoyl)propyl)- is unique due to its specific substitution pattern and the presence of the p-fluorobenzoyl group. This substitution imparts distinct chemical and biological properties, differentiating it from other spirocyclic compounds. The presence of the fluorine atom can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other applications.

Properties

CAS No.

54981-17-8

Molecular Formula

C20H27FN2O3

Molecular Weight

362.4 g/mol

IUPAC Name

4-ethyl-9-[4-(4-fluorophenyl)-4-oxobutyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one

InChI

InChI=1S/C20H27FN2O3/c1-2-17-14-20(26-19(25)22-17)9-12-23(13-10-20)11-3-4-18(24)15-5-7-16(21)8-6-15/h5-8,17H,2-4,9-14H2,1H3,(H,22,25)

InChI Key

KWZBJFJOOGJFFR-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)OC(=O)N1

Origin of Product

United States

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